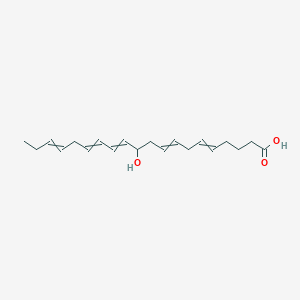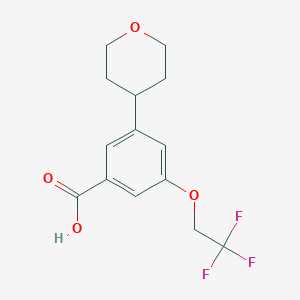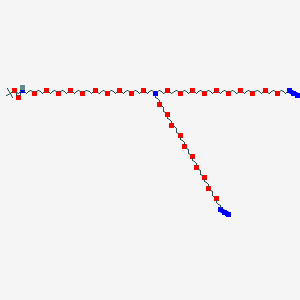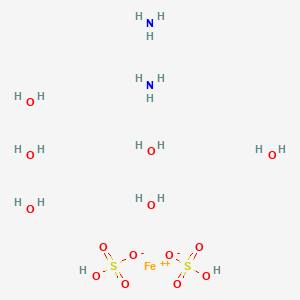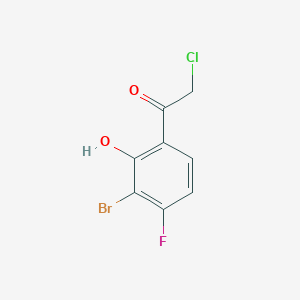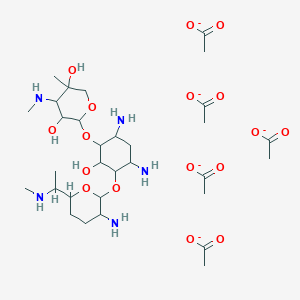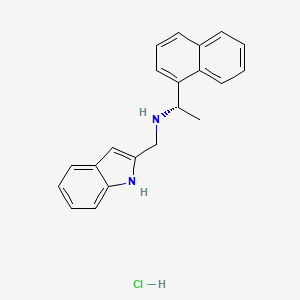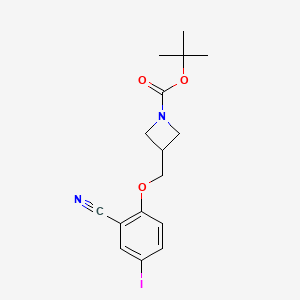
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features an azetidine ring, a cyano group, and an iodophenoxy moiety
Preparation Methods
The synthesis of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, introduction of the cyano group, and iodination of the phenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The iodophenoxy moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound features an oxoethyl group instead of the cyano and iodophenoxy moieties, leading to different reactivity and applications.
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine-1-carboxylate: Contains a boron-containing moiety, which imparts unique properties for use in Suzuki-Miyaura coupling reactions.
tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate: The presence of a tosyloxy group allows for different substitution reactions compared to the iodophenoxy moiety.
Properties
Molecular Formula |
C16H19IN2O3 |
|---|---|
Molecular Weight |
414.24 g/mol |
IUPAC Name |
tert-butyl 3-[(2-cyano-4-iodophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H19IN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-5-4-13(17)6-12(14)7-18/h4-6,11H,8-10H2,1-3H3 |
InChI Key |
QADRTZCYSVIRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

